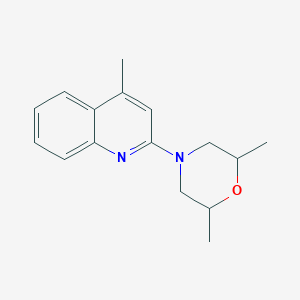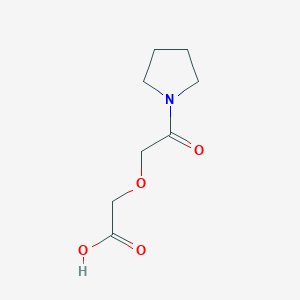
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quantum Chemical Investigations
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid and its derivatives have been studied for their molecular properties using quantum chemical calculations. For instance, Bouklah et al. (2012) used Density Functional Theory (DFT) to investigate the electronic properties of various pyrrolidinone derivatives, including [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP), which is closely related to the compound . This research provides insights into the highest occupied and lowest unoccupied molecular orbital energies, offering a deeper understanding of these compounds at the molecular level (Bouklah et al., 2012).
Corrosion Inhibition
Pyrrolidine derivatives, including those structurally similar to this compound, have been explored as corrosion inhibitors. Bouklah et al. (2005) demonstrated that such compounds effectively inhibit steel corrosion in sulfuric acid solutions, with studies utilizing methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Bouklah et al., 2005).
Liposome Conjugation in Immunization
The compound's derivatives have applications in the synthesis of cross-linking reagents for liposomes, which are crucial in immunization strategies. Frisch et al. (1996) described the synthesis of [2-[2-(2,5-dioxo-2,5-dihydropyrrol-1-yl)ethoxy]ethoxy] acetic acid, used for the coupling of peptides to liposomes. This research highlights the potential of these compounds in vaccine formulation and antigen presentation (Frisch et al., 1996).
Structural Analysis
The structural elucidation of these compounds is vital for understanding their applications in various fields. For example, Park et al. (2016) investigated the crystal structure of a compound structurally related to this compound, revealing important details about hydrogen bonds and molecular interactions that can inform their use in specific applications (Park et al., 2016).
Impurity Determination in Pharmaceuticals
The determination of impurities in pharmaceuticals, such as piracetam, where pyrrolidine derivatives might be present, is another application. Karamancheva and Staneva (2000) developed a Fourier transform infrared (FTIR) spectrophotometric method for detecting such impurities, indicating the importance of these compounds in quality control and pharmaceutical analysis (Karamancheva & Staneva, 2000).
Mecanismo De Acción
Target of Action
The primary target of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid are rare earth elements (REEs) such as La, Gd, Y, and Sc . These elements are globally acknowledged as essential components in the realm of clean energy technologies .
Mode of Action
This compound interacts with its targets through adsorption . The compound is incorporated into natural sodium alginate polymers to create adsorbents . The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
The compound affects the adsorption mechanisms of REEs . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in these mechanisms . The adsorption of REEs onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .
Pharmacokinetics
Thermodynamic evaluations were conducted for various gels against ree 3+ ions at 29815 K .
Result of Action
The result of the compound’s action is the adsorption of REEs . The pristine sodium alginate gel (SAG) demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values .
Action Environment
The action of the compound is influenced by environmental factors such as pH . An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, the most efficient recovery of REE 3+ was observed with 0.1 M HCl/CaCl2 .
Propiedades
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZQXANIVPZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)

![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)
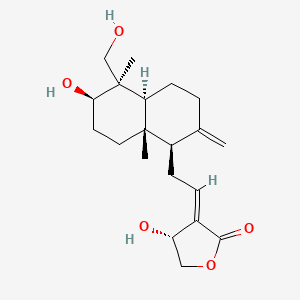
![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)
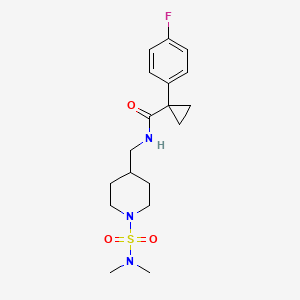
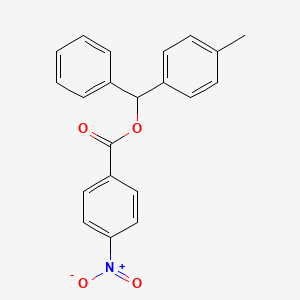
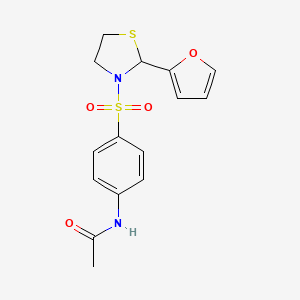
![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)
